molecular formula C10H19ClO B100311 2,2-Dimethyloctanoyl chloride CAS No. 17701-32-5

2,2-Dimethyloctanoyl chloride

Cat. No. B100311
CAS RN: 17701-32-5
M. Wt: 190.71 g/mol
InChI Key: KICJYSRARHIXHM-UHFFFAOYSA-N
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Description

2,2-Dimethyloctanoyl chloride, also known as Neodecanoyl chloride, is an organic compound with the molecular formula C10H19ClO . It is used in various chemical reactions due to its reactivity .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyloctanoyl chloride consists of a carbon chain with a chloride and an oxygen atom attached. The molecular weight is 190.71 g/mol. The InChI key is KICJYSRARHIXHM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Dimethyloctanoyl chloride has a boiling point of 217.3ºC at 760mmHg and a density of 0.943g/cm3 . These properties can influence how the compound behaves in different environments and how it interacts with other substances .

Scientific Research Applications

Synthesis of Complex Organic Compounds

2,2-Dimethyloctanoyl chloride has been used in the synthesis of complex organic compounds. For example, it has facilitated the efficient synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using ZnO and ZnO–acetyl chloride catalysts. These compounds have potential applications in various organic syntheses and chemical reactions (Maghsoodlou et al., 2010).

Development of Fluorescent Sensors

Research has explored the use of dansyl chloride, which reacts with amino groups to yield stable sulfonamide adducts, for the development of fluorescent sensors. These sensors have potential applications in the detection of metallic ions, particularly for toxic metals like antimony and thallium (Qureshi et al., 2019).

Pharmaceutical Applications

In the pharmaceutical sector, 2,2-Dimethyloctanoyl chloride derivatives have been used in the development of methodologies for detecting and quantifying impurities in pharmaceutical ingredients. For example, a GCMS method was developed for the quantitative determination of Genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride in Chlorpheniramine/ Chlorphenamine Maleate (Zate et al., 2017).

Toxicity and Safety Studies

Studies have been conducted on the effects of similar compounds like benzalkonium chloride on cell growth and survival, contributing to the understanding of the safety and toxicity profiles of such compounds in various applications (De Saint Jean et al., 1999).

Catalysis and Chemical Reactions

The compound has been used in various catalysis and chemical reaction studies. For example, research on Dimethylvinyl chloride, a similar compound, highlighted its use in organic synthesis and production of isobutylene compounds (Report on carcinogens: carcinogen profiles, 2004).

Environmental Impact Studies

Environmental impact studies have included compounds like Dimethyldioctadecylammonium chloride (DODMAC), examining their bioaccumulation and toxicity in freshwater invertebrates. This research is crucial for understanding the ecological impact of such compounds (Comber et al., 2008).

properties

IUPAC Name

2,2-dimethyloctanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICJYSRARHIXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938887
Record name 2,2-Dimethyloctanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyloctanoyl chloride

CAS RN

17701-32-5, 40292-82-8
Record name NSC65467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyloctanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEODECANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472HUY7V9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DD Coffman, JR Roland - Journal of the American Chemical …, 1950 - ACS Publications
The free radical-initiated polymerization of sty-rene in the presence of carbon tetrachloride has been found to yield products presumed to be ter-minated by-Cl and-CC13 end-groups. …
Number of citations: 3 pubs.acs.org
K Kataoka, T Shiota, T Takeyasu… - Journal of medicinal …, 1996 - ACS Publications
Novel N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives 1 were synthesized and tested for their ability to inhibit rabbit small intestinal ACAT (acyl-CoA:cholesterol …
Number of citations: 40 pubs.acs.org
K Kataoka, T Shiota, T Takeyasu… - Journal of medicinal …, 1995 - ACS Publications
Acyl-CoA: cholesterol acyltransferase (ACAT) 2 is the intracellular enzyme responsible for catalyzing the esterification of free cholesterol in various tissues. This enzyme plays a key role …
Number of citations: 15 pubs.acs.org
Y Wang - 2016 - search.proquest.com
Despite the tremendous advance in homogeneous gold catalysis in the past decade or so, the functionalization of unactivated C (sp 3)-H bonds, a highly desirable and yet challenging …
Number of citations: 4 search.proquest.com
T Matsui, T Kondo, Y Nishita, S Itadani… - Bioorganic & medicinal …, 2002 - Elsevier
Discovery of new chemical leads of inhibitors for TNF-α production starting from the chemical modification of 1 is reported. Further biological studies of 1 to disclose the site of its action …
Number of citations: 23 www.sciencedirect.com

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